(3-Chloro-3-methylbut-1-yn-1-yl)benzene
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Overview
Description
(3-Chloro-3-methylbut-1-yn-1-yl)benzene is an organic compound with the molecular formula C11H11Cl. It is a derivative of benzene, where a (3-chloro-3-methylbut-1-yn-1-yl) group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-3-methylbut-1-yn-1-yl)benzene typically involves the reaction of benzene with (3-chloro-3-methylbut-1-yn-1-yl) chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-3-methylbut-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alkanes and alkenes.
Scientific Research Applications
(3-Chloro-3-methylbut-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-3-methylbut-1-yn-1-yl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-3-buten-1-yn-1-yl)benzene: Similar structure but lacks the chlorine atom.
(3-Chloro-3-methylbut-1-yn-1-yl)benzene: Similar structure with different substituents on the benzene ring.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
3355-29-1 |
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Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(3-chloro-3-methylbut-1-ynyl)benzene |
InChI |
InChI=1S/C11H11Cl/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
DEICWKBMAHSMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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